molecular formula C13H19ClN2 B1143233 Cinnamyl pieprazine hydrochloride CAS No. 163596-56-3

Cinnamyl pieprazine hydrochloride

Cat. No.: B1143233
CAS No.: 163596-56-3
M. Wt: 238.75 g/mol
InChI Key: UMFBQHJNONURJF-UHFFFAOYSA-N
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Description

Cinnamyl pieprazine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including those structurally related to cinnamyl piperazine hydrochloride, have been investigated for their anticancer properties. These compounds exhibit a range of mechanisms against cancer cells, such as anti-proliferation, induction of apoptosis, and inhibition of angiogenesis. The anticancer efficacy of cinnamoyl derivatives is attributed to their chemical reactivity, allowing for various biological interactions that can target cancer cells. This research suggests a promising avenue for developing novel anticancer agents based on cinnamic acid derivatives (De, Baltas, & Bedos-Belval, 2011).

Diabetes Management

Cinnamaldehyde, another compound related to cinnamyl piperazine hydrochloride, has shown potential in managing diabetes and its complications. Studies highlight its ability to improve glucose and lipid metabolism in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. This compound acts through various signaling pathways, offering a multifaceted approach to diabetes management (Zhu et al., 2017).

Antimicrobial Activities

Research has also delved into the antimicrobial properties of cinnamic acid derivatives, including their efficacy against a wide range of pathogenic bacteria and fungi. These compounds can disrupt microbial cell membranes, leading to the inhibition of microbial growth. Such properties make cinnamic acid derivatives promising candidates for developing new antimicrobial agents, potentially addressing the rising concern of antibiotic resistance (Friedman, 2017).

Mechanism of Action

While the specific mechanism of action for Cinnamyl pieprazine hydrochloride is not available, piperazine, a related compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Future Directions

The future directions for research on Cinnamyl pieprazine hydrochloride and related compounds could involve the exploration of selective C–H functionalization of the piperazine ring . Additionally, the synthesis and pharmacological evaluation of novel fluorinated cinnamoylpiperazine derivatives as potential monoamine oxidase B (MAO-B) ligands could be a promising area of research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cinnamyl piperazine hydrochloride can be achieved through a multi-step reaction process. The first step involves the protection of cinnamaldehyde, followed by a Michael addition reaction with piperazine. The resulting compound is then deprotected, and the hydrochloride salt is formed through acid-base reaction.", "Starting Materials": [ "Cinnamaldehyde", "Piperazine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Acetic anhydride", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cinnamaldehyde is dissolved in methanol and reacted with acetic anhydride in the presence of sodium bicarbonate to form cinnamaldehyde diacetate.", "Step 2: Piperazine is dissolved in chloroform and added dropwise to the cinnamaldehyde diacetate solution. The reaction mixture is stirred at room temperature for several hours to form cinnamyl piperazine.", "Step 3: The cinnamyl piperazine is deprotected by treatment with hydrochloric acid in methanol.", "Step 4: The resulting cinnamyl piperazine hydrochloride salt is obtained by addition of hydrochloric acid to the reaction mixture followed by neutralization with sodium hydroxide." ] }

CAS No.

163596-56-3

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)piperazine;hydrochloride

InChI

InChI=1S/C13H18N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-7,14H,8-12H2;1H

InChI Key

UMFBQHJNONURJF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl

Origin of Product

United States

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